molecular formula C17H30N2O3S B604293 N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 1374684-25-9

N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B604293
CAS No.: 1374684-25-9
M. Wt: 342.5g/mol
InChI Key: CUPNYULOKWXJDQ-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a diethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with N-[3-(diethylamino)propyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(diethylamino)propyl]trimethoxysilane
  • N-[3-(diethylamino)propyl]-4-ethoxy-1-naphthalenesulfonamide

Uniqueness

N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

1374684-25-9

Molecular Formula

C17H30N2O3S

Molecular Weight

342.5g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H30N2O3S/c1-6-19(7-2)11-9-10-18-23(20,21)17-13-14(4)16(22-8-3)12-15(17)5/h12-13,18H,6-11H2,1-5H3

InChI Key

CUPNYULOKWXJDQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C

Origin of Product

United States

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